molecular formula C₂₄H₂₈ClN₃OS B1662756 Clotixamide CAS No. 4177-58-6

Clotixamide

Cat. No. B1662756
CAS RN: 4177-58-6
M. Wt: 442 g/mol
InChI Key: WXFFTUKVTRHPLQ-KPSZGOFPSA-N
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Description

Clotixamide, also known as Clothixamide, is a dopamine antagonist . It was invented by Pfizer in the 1960s and is claimed to be useful for the chemotherapy of mental diseases, especially for the control of excited states . It is a thiazide derivative and is used to treat psychiatric disorders .


Physical And Chemical Properties Analysis

Clotixamide has a predicted boiling point of 652.9±55.0 °C and a predicted density of 1.254±0.06 g/cm3 . It is soluble in DMSO .

properties

IUPAC Name

3-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFFTUKVTRHPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863334
Record name 3-{4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl}-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clothixamide

CAS RN

4177-58-6
Record name Clothixamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004177586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOTHIXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24623E6DZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JE Leysen, CJE Niemegeers - Alterations of Metabolites in the Nervous …, 1985 - Springer
The history of neuroleptics started with the discovery of chlorpromazine. Chlorpromazine, a phenothiazine derivative related to promethazine (an antihistamine) and to diethazine (an …
Number of citations: 46 link.springer.com
JE Leysen - Alterations of Metabolites in the Nervous System, 2013 - books.google.com
The history of neuroleptics started with the discovery of chlorpromazine. Chlorpromazine, a phenothiazine derivative related to promethazine (an an-tihistamine) and to diethazine (an …
Number of citations: 0 books.google.com
E Usdin - 1969 - books.google.com
In preparing this addenda and errata, the attempt has been made both to bring the data up to date (June 1, 1968) and to correct any errors in the original text. To accomplish this …
Number of citations: 1 books.google.com
E Usdin, DH Efron - 1969 - books.google.com
In preparing this addenda and errata, the attempt has been made both to bring the data up to date (June 1, 1968) and to correct any errors in the original text. To accomplish this …
Number of citations: 0 books.google.com

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